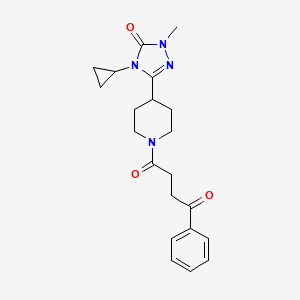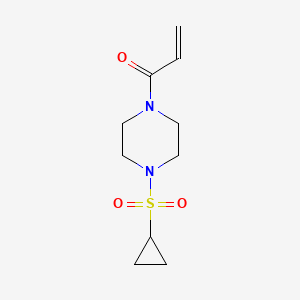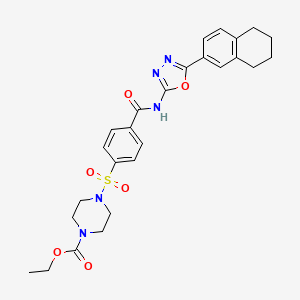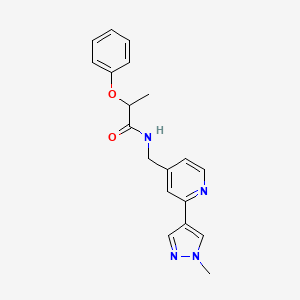![molecular formula C13H17ClN2O2 B2557289 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide CAS No. 1182957-64-7](/img/structure/B2557289.png)
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide, also known as CHEMBL205354, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridine-4-carboxamide family and has a molecular weight of 303.79 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell proliferation. It has also been shown to induce the expression of pro-apoptotic genes, leading to the induction of programmed cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for the development of novel anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide. One of the most promising directions is the development of novel anticancer drugs based on this compound. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. In addition, studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide involves the reaction of 2-chloro-4-cyanopyridine with ethyl 3-hydroxybutyrate in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours, followed by acidification with hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, making it a potential candidate for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-(oxolan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-16(8-10-4-6-18-9-10)13(17)11-3-5-15-12(14)7-11/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMYDWTACIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)




![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)